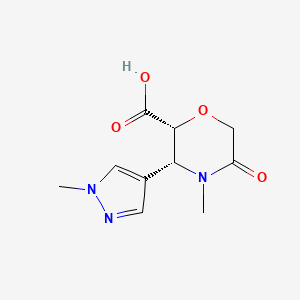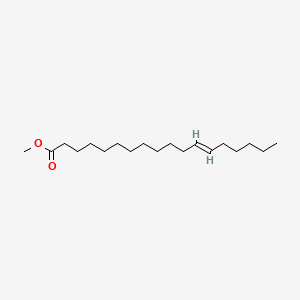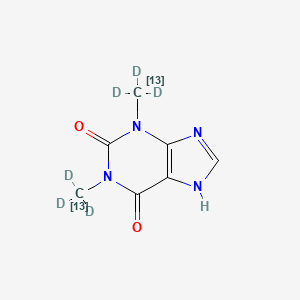
Theophylline-13C2d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline-13C2d6 is a stable isotope-labeled compound of theophylline, a methylxanthine derivative. Theophylline is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of theophylline in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline-13C2d6 involves the incorporation of carbon-13 and deuterium isotopes into the theophylline molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final labeled compound. Common synthetic routes include methylation and cyclization reactions under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and ensure high purity and yield. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of the isotopes and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline-13C2d6 undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions can convert theophylline to its corresponding dihydro derivatives.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: 1,3-Dimethyluric acid
Reduction: Dihydrotheophylline derivatives
Substitution: Various N-substituted theophylline derivatives
Applications De Recherche Scientifique
Theophylline-13C2d6 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of theophylline in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of theophylline.
Drug Interaction Studies: Examining the interactions between theophylline and other drugs.
Biological Research: Understanding the effects of theophylline on cellular processes and signaling pathways
Mécanisme D'action
Theophylline-13C2d6, like theophylline, exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, resulting in bronchodilation.
Adenosine Receptor Antagonism: Blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Histone Deacetylase Activation: Activates histone deacetylase, which has anti-inflammatory effects
Comparaison Avec Des Composés Similaires
Theophylline-13C2d6 is compared with other methylxanthines such as:
Caffeine: Similar bronchodilator effects but with more pronounced central nervous system stimulation.
Theobromine: Found in cocoa products, has milder bronchodilator effects and is not commonly used as a pharmaceutical.
Pentoxifylline: Used to improve blood flow in peripheral vascular diseases, with different pharmacological effects compared to theophylline
This compound is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C7H8N4O2 |
|---|---|
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
1,3-bis(trideuterio(113C)methyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |
Clé InChI |
ZFXYFBGIUFBOJW-KLFIIISESA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N1C2=C(C(=O)N(C1=O)[13C]([2H])([2H])[2H])NC=N2 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)

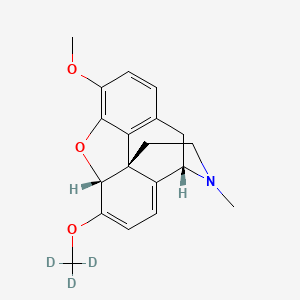
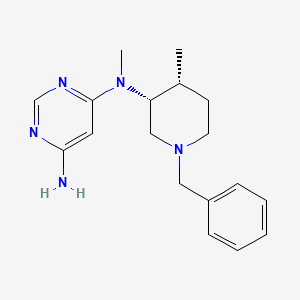
![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
